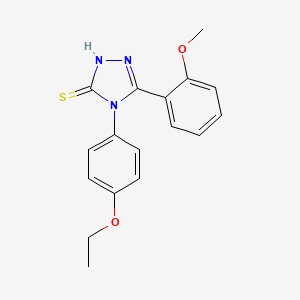

4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-3-22-13-10-8-12(9-11-13)20-16(18-19-17(20)23)14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAITGPHXBHWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenyl isothiocyanates. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include disulfides or sulfonic acids from oxidation, dihydrotriazoles from reduction, and various substituted derivatives from electrophilic substitution reactions.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity :

-

Antifungal Properties :

- Similar to other triazole compounds, this thiol derivative may possess antifungal activity. Triazoles are commonly used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Preliminary studies suggest that this compound could be effective against certain fungal pathogens .

- Anticancer Potential :

Material Science Applications

-

Polymer Chemistry :

- The compound can serve as a building block for synthesizing polymers with specific properties such as conductivity or fluorescence. Its thiol group allows for further functionalization, enabling the creation of advanced materials for electronic applications.

-

Catalysis :

- Due to its unique structure and reactivity, this triazole derivative may act as a catalyst or ligand in various chemical reactions, enhancing reaction rates and selectivity.

Case Studies

- Antimicrobial Efficacy Study :

- Cancer Cell Line Research :

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by interacting with specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

- 4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-(4-methylphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methoxy groups can affect the compound’s solubility, stability, and ability to interact with biological targets, potentially leading to different or enhanced activities compared to other triazole derivatives.

Biological Activity

The compound 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which has attracted attention for its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications in medicinal chemistry, particularly focusing on its anticancer properties.

Structural Characteristics

- IUPAC Name : this compound

- Molecular Formula : C17H17N3O2S

- Molecular Weight : 327.4 g/mol

- CAS Number : 731827-13-7

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O2S |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 731827-13-7 |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring through cyclization reactions with appropriate hydrazine derivatives and nitriles. Subsequent substitution reactions introduce the ethoxyphenyl and methoxyphenyl groups, followed by the introduction of the thiol group via thiolation reactions.

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. In particular, studies have shown that This compound displays cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Assays :

- A study assessed the cytotoxicity of this compound against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.

- The compound exhibited IC50 values indicating substantial cytotoxic effects, particularly against melanoma cells.

-

Mechanism of Action :

- The mechanism involves interaction with cellular targets such as enzymes and receptors, influencing pathways related to cell proliferation and apoptosis.

- The thiol group plays a crucial role in redox reactions, modulating enzyme activity and potentially leading to increased oxidative stress in cancer cells.

Table 2: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (μM) |

|---|---|---|

| Cytotoxicity | IGR39 (Melanoma) | X.XX |

| Cytotoxicity | MDA-MB-231 (Breast) | Y.YY |

Note: Specific IC50 values need to be filled based on experimental data.

Antimicrobial and Other Activities

Beyond anticancer properties, this compound also exhibits antimicrobial activities. Research indicates that triazole derivatives can act against various bacterial and fungal strains, suggesting potential applications in treating infections.

Q & A

Q. What are the optimal synthetic routes for 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazinecarbothioamides in basic media. For example, analogous triazole-3-thiol derivatives are prepared by reacting hydrazinecarbothioamide precursors with NaOH/EtOH, followed by purification via column chromatography (e.g., silica gel with hexane:ethyl acetate) . Key steps include:

- Cyclocondensation : Heating precursors (e.g., substituted phenylhydrazinecarbothioamides) under reflux.

- Functionalization : S-alkylation or Mannich base formation for derivative synthesis.

- Yield Optimization : Adjusting stoichiometry, reaction time (12–24 hours), and temperature (70–90°C).

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Use a multi-technique approach:

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content).

- Spectroscopy :

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 75:25 → 50:50) to separate thiol derivatives from byproducts .

- Recrystallization : Ethanol or methanol as solvents to improve crystallinity.

- HPLC : Hydrophilic interaction chromatography (HILIC) for resolving polar impurities, with mobile phases like acetonitrile:ammonium acetate buffer .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for triazole-3-thiol derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., chloro, nitro, or pyridinyl substituents) to assess electronic/steric effects on bioactivity .

- Biological Assays : Compare antimicrobial IC₅₀ values (e.g., against S. aureus or C. albicans) using broth microdilution .

- Molecular Docking : Map interactions with target proteins (e.g., SARS-CoV-2 helicase) using AutoDock Vina, focusing on hydrogen bonding (triazole N/S atoms) and π-π stacking (aryl groups) .

Q. What computational methods predict binding affinities of this compound to enzymatic targets?

Methodological Answer:

- Target Selection : Identify proteins (e.g., alkaline phosphatase, PDB: 5WWP) with active sites compatible with triazole-thiol scaffolds .

- Docking Parameters :

- Grid box size: 60 × 60 × 60 ų centered on catalytic residues.

- Exhaustiveness: 100 to ensure conformational sampling.

Q. How are thermodynamic parameters determined during chromatographic analysis?

Methodological Answer:

Q. What strategies mitigate contradictory bioactivity data across studies?

Methodological Answer:

- Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1 × 10⁵ CFU/mL) .

- Control Variables : Account for solvent effects (DMSO ≤1% v/v) and cell line viability (e.g., MTT assay normalization) .

- Meta-Analysis : Compare IC₅₀ ranges (e.g., 1.50–4.89 μM for triazole-thiols against alkaline phosphatase) to identify outliers .

Q. How do substituents influence metabolic stability?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methoxy/ethoxy groups may reduce CYP450-mediated oxidation compared to halogens .

- ADME Prediction : Use SwissADME to compute logP (aim for 2–4) and polar surface area (<140 Ų) to optimize bioavailability .

Q. What analytical challenges arise in quantifying degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.